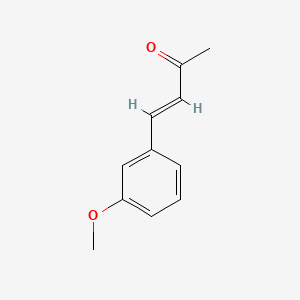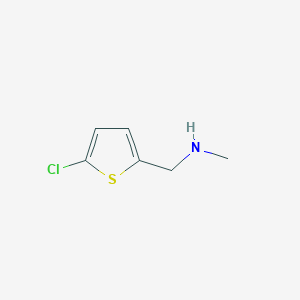
(2H12)环己醇
概述
描述
Cyclohexanol, also known as (2H12)Cyclohexanol, is an organic compound that falls under the category of secondary alcohols . It is denoted chemically as C6H12O . This compound exists as a colorless oil or white crystalline solid at room temperature and has a distinct, camphor-like odor . The molecule is related to cyclohexane by replacement of one hydrogen atom by a hydroxyl group .
Synthesis Analysis
Cyclohexanol is typically produced in an industrial setting through a process called the oxidation of cyclohexane . This process can occur in the presence of an oxidation catalyst, usually a mixture of cobalt and manganese salts, and air . The process yields a mixture of cyclohexanol and cyclohexanone, collectively known as “KA oil” . The separation of cyclohexanol from cyclohexanone can be achieved through fractional distillation, considering the difference in their boiling points .
Molecular Structure Analysis
The molecular structure of cyclohexanol is related to cyclohexane by replacement of one hydrogen atom by a hydroxyl group . The molecular formula is C6H12O .
Chemical Reactions Analysis
Cyclohexanol can undergo a dehydration reaction to form an alkene in the presence of a strong acid . The acid used in this experiment is 85% phosphoric acid . The phosphoric acid is a catalyst and as such increases the rate of reaction but does not affect the overall stoichiometry .
Physical And Chemical Properties Analysis
Cyclohexanol is a viscous liquid, characterized by its relatively high melting point (25.93°C) and boiling point (161°C) . A crucial trait of Cyclohexanol is its polarity . Unlike cyclohexane, cyclohexanol is polar due to the presence of a hydroxyl (-OH) group, making it capable of forming hydrogen bonds . This polarity impacts its solubility, making it soluble in common organic solvents such as ethanol, acetone, and diethyl ether but sparingly soluble in water .
科学研究应用
催化氧化过程
(2H12)环己醇参与了各种催化氧化过程。一项研究详细描述了MnAPO-5催化剂上环己烷氧化的动力学和机制,揭示了环己基过氧化物在环己醇形成中的中间体作用。研究表明,在这些过程中,环己醇在Mn2+上的分解是一个动力学相关的步骤 (Modén等,2006)。同样,关于从环己醇脱氢生成2-环己烯酮的动力学模型的研究强调了该化合物在理解商业环己醇中杂质形成对己内酰胺制造过程质量的重要性 (Simón等,2012)。
电化学氧化研究
环己醇也是电化学氧化研究的焦点。涉及碳纳米管支持的12-钨硅钨酸作为催化剂在环己烷电氧化生成环己酮和环己醇的研究显示了交换的电荷和反应时间对催化性能的影响,为优化化工过程提供了见解 (Al-Mayouf et al., 2013)。
生化应用
从生化角度来看,由于其氧化潜力,环己醇一直是研究的对象。从Acidovorax sp. CHX100中鉴定出一种新型细胞色素P450单加氧酶,用于高效氧化环己烷生成环己醇,展示了该化合物的生物催化转化可能性 (Karande et al., 2016)。
安全和危害
Cyclohexanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity (single exposure) . The target organs are the respiratory system .
未来方向
The dehydrogenation of cyclohexanol to cyclohexanone is a crucial industrial process in the production of caprolactam and adipic acid, both of which serve as important precursors in nylon textiles . Efficient production of high-purity cyclohexanone is paramount to meet the demands of the rapidly expanding industry .
属性
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecadeuterio-6-deuteriooxycyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c7-6-4-2-1-3-5-6/h6-7H,1-5H2/i1D2,2D2,3D2,4D2,5D2,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXRVTGHNJAIIH-BFHGLDALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])O[2H])([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216719 | |
| Record name | (2H12)Cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2H12)Cyclohexanol | |
CAS RN |
66522-78-9 | |
| Record name | Cyclohexan-1,2,2,3,3,4,4,5,5,6,6-d11-ol-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66522-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H12)Cyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066522789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H12)Cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H12]cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

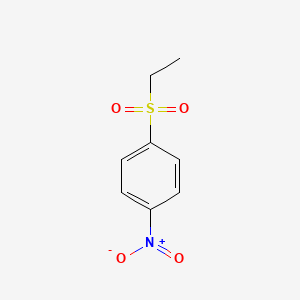

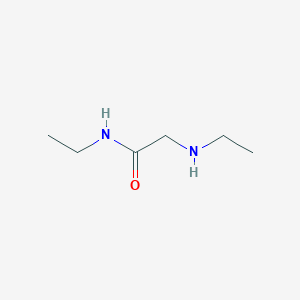

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B1349701.png)


![2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B1349708.png)
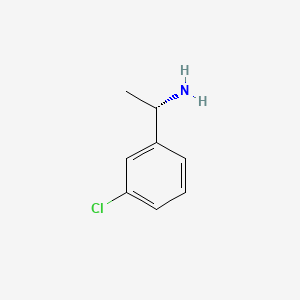


![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)
